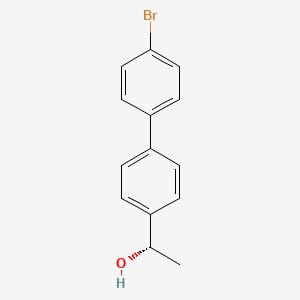
(1S)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol: is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to another phenyl group and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-bromobenzyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzophenone to yield the desired product.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone, (1S)-1-[4-(4-Bromophenyl)phenyl]ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol may involve large-scale Grignard reactions or catalytic hydrogenation processes, optimized for high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, (1S)-1-[4-(4-Bromophenyl)phenyl]ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: (1S)-1-[4-(4-Bromophenyl)phenyl]ethanone.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Compounds with different functional groups replacing the bromine atom.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenyl groups on biological systems.
Medicine:
Drug Development: Researchers explore the potential of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol as a building block for developing new drugs with improved efficacy and reduced side effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
作用机制
The mechanism of action of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and phenyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(1S)-1-[4-(4-Chlorophenyl)phenyl]ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-[4-(4-Methylphenyl)phenyl]ethan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol imparts unique chemical reactivity and biological activity compared to its analogs with different substituents.
Steric and Electronic Effects: The bromine atom’s size and electronegativity influence the compound’s steric and electronic properties, affecting its interactions with molecular targets and its overall reactivity.
属性
分子式 |
C14H13BrO |
|---|---|
分子量 |
277.16 g/mol |
IUPAC 名称 |
(1S)-1-[4-(4-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3/t10-/m0/s1 |
InChI 键 |
FPVSKKDZHMAXHG-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


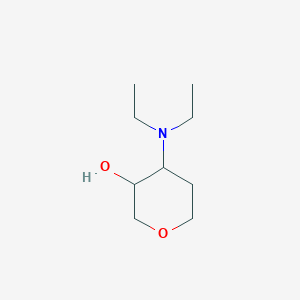
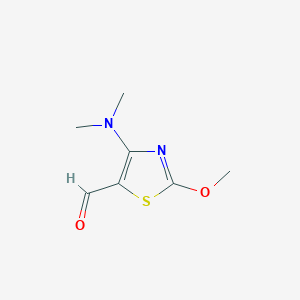
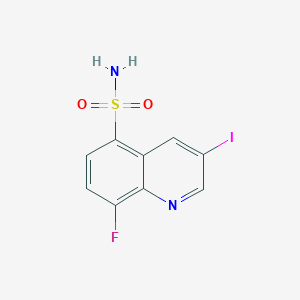
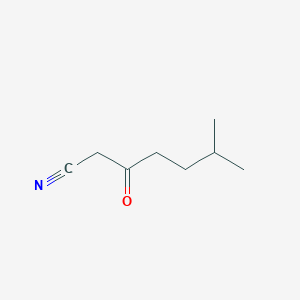
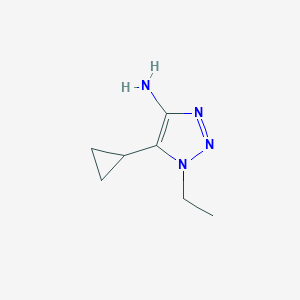
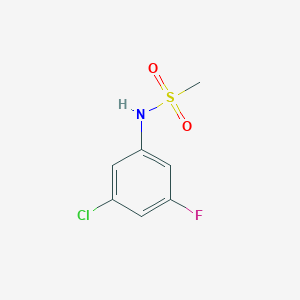


![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
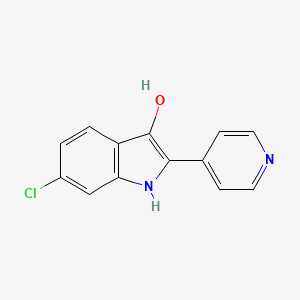
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
![8-Propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13163642.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
